N-[4-({[(2-FLUOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]THIOPHENE-2-CARBOXAMIDE
Overview
Description
N-[4-({[(2-FLUOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]THIOPHENE-2-CARBOXAMIDE is a complex organic compound with the molecular formula C18H13FN2O2S2. This compound is characterized by the presence of a thiophene ring, a fluorophenyl group, and a formamido group, making it a unique and versatile molecule in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({[(2-FLUOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]THIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources like phosphorus pentasulfide (P4S10).
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated thiophene.
Formamido Group Addition: The formamido group can be added through a formylation reaction, where the thiophene derivative is treated with formamide under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated synthesis systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-({[(2-FLUOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]THIOPHENE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Substituted thiophenes
Scientific Research Applications
N-[4-({[(2-FLUOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]THIOPHENE-2-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-[4-({[(2-FLUOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide, N-(4-fluorophenyl)-: Similar structure but lacks the formamido group.
Thiophene-2-carboxamide, N-(2-fluorophenyl)-: Similar structure but with a different position of the fluorophenyl group.
Uniqueness
N-[4-({[(2-FLUOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]THIOPHENE-2-CARBOXAMIDE is unique due to the presence of both the formamido and fluorophenyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N-[4-[(2-fluorobenzoyl)carbamothioylamino]phenyl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O2S2/c20-15-5-2-1-4-14(15)17(24)23-19(26)22-13-9-7-12(8-10-13)21-18(25)16-6-3-11-27-16/h1-11H,(H,21,25)(H2,22,23,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXXDXPNGQYDTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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